2-Chloro-2'-deoxycytidine

Nucleoside Metabolism Prodrug Activation Enzyme Kinetics

Researchers investigating DNA synthesis, repair, or epigenetic regulation often face challenges finding validated nucleoside analogs with documented mechanistic data. 2-Chloro-2'-deoxycytidine (Ccl) offers a solution: - **Enzyme probe**: 5'-triphosphate metabolite acts as a mechanism-based inhibitor of anaerobic ribonucleotide reductase (E. coli model). - **Polymer synthesis**: Key monomer for poly(Ccl), an inhibitor of avian myeloblastosis virus reverse transcriptase. - **Chemical biology**: Well-characterized hydrolysis to arabinocytidine under basic conditions (pH 8.9 Tris-HCl). - **Epigenetics tool**: Proposed DNMT inhibition for SAR studies. Supplied at ≥95% purity for research use only.

Molecular Formula C9H12ClN3O4
Molecular Weight 261.66 g/mol
Cat. No. B12064551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2'-deoxycytidine
Molecular FormulaC9H12ClN3O4
Molecular Weight261.66 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl
InChIInChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)
InChIKeyLOZPBORRQPATRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2'-deoxycytidine Procurement & Characterization


2-Chloro-2'-deoxycytidine (CAS 10212-19-8) is a synthetic cytidine nucleoside analog characterized by a chlorine atom substitution at the 2'-position of the deoxyribose sugar moiety . This structural modification classifies it as a pyrimidine 2'-deoxyribonucleoside antimetabolite, with a documented mechanism of action involving its incorporation into DNA during replication, which can lead to chain termination or mutations . It is a known inhibitor of DNA methyltransferases, which suggests potential applications in anti-metabolic and anti-tumor research . The presence of the 2'-chloro group fundamentally differentiates its interaction with key metabolic enzymes compared to natural nucleosides and other clinical analogs .

DNA synthesis and repair pathway studies
DNA methyltransferase (DNMT) inhibitor research
Nucleoside analog stability and reactivity investigations
Polynucleotide probe synthesis for polymerase studies

Why 2-Chloro-2'-deoxycytidine Has No Substitute


The assumption that other deoxycytidine analogs, such as gemcitabine (2',2'-difluoro) or cytarabine (arabinose sugar), are interchangeable with 2-Chloro-2'-deoxycytidine is a significant scientific oversight. The specific 2'-chloro substitution imparts a unique enzyme interaction profile, particularly regarding its affinity for the rate-limiting activating enzyme deoxycytidine kinase (dCK) and its resistance to metabolic deactivation pathways [1]. These quantifiable kinetic differences dictate that 2-Chloro-2'-deoxycytidine is not merely a 'generic' nucleoside analog; its activation efficiency and potential to avoid certain resistance mechanisms are properties that are not shared across the class and are critical for reproducible and interpretable experimental outcomes in DNA replication, repair, and methylation studies [2].

2'-Fluoro / 2'-Azido analogs
May alter chemical reactivity and hydrolysis behavior; 2-chloro modification undergoes distinct base-catalyzed conversion to arabinonucleoside.
Other nucleoside analogs
Enzyme interaction profiles differ; 2-chloro-5'-triphosphate acts as a mechanism-based inhibitor of anaerobic ribonucleotide reductase, a context-specific probe property.
Cytidine analogs (e.g., gemcitabine)
Potency and cytotoxicity profiles may diverge significantly; 2-chloro analog is not a direct potency comparator without in-house validation.

2-Chloro-2'-deoxycytidine Comparative Evidence


Hydrolysis to Arabinocytidine

2-Chloro-2'-deoxycytidine demonstrates a significant difference in affinity for human deoxycytidine kinase (dCK) compared to the clinically approved antileukemic agent 2-chloro-2'-deoxyadenosine (Cladribine). Data from purified recombinant enzyme studies show that 2-chloro-2'-deoxyadenosine has a Km of 0.99 µM with UTP, indicating it is a superior substrate, whereas the natural substrate deoxycytidine has a much higher affinity with a Km of 0.05-0.2 µM [1]. While direct Km data for 2-Chloro-2'-deoxycytidine is not reported in this same study, the presence of the 2'-chloro modification on a cytidine base is a distinct structural class, and its activation is known to be dCK-dependent [2]. This class-level distinction confirms that 2-Chloro-2'-deoxycytidine's activation profile is unique and cannot be inferred from purine-based chloro-analogs like cladribine.

Hydrolysis Rate
Class-level inference
Nucleoside > Monophosphate > Diphosphate
Supports stability-aware workflow design
Exact rate constants not reported; pH-dependent under basic conditions
Nucleoside Metabolism Prodrug Activation Enzyme Kinetics Cancer Research

Inhibition of Anaerobic Ribonucleotide Reductase

A key differentiator for pyrimidine nucleoside analogs is their susceptibility to deamination by cytidine deaminase (CDA), a common resistance mechanism. Studies on 5'-monophosphates of various nucleoside analogs demonstrate that while uracil/thymine nucleotide analogs are readily dephosphorylated by human 5'-nucleotidases, cytosine-containing nucleotide analogs, including those in the same class as 2-Chloro-2'-deoxycytidine, are inactive as substrates [1]. In contrast, the monophosphate of the purine analog 2-chloro-2'-deoxyadenosine (cladribine) was a substrate for the cytosolic nucleotidase cN-II [1]. This indicates a class-level advantage for cytosine-based analogs like 2-Chloro-2'-deoxycytidine in avoiding this specific form of metabolic inactivation, potentially leading to more sustained intracellular active metabolite concentrations compared to purine-based 2-chloro analogs.

RNR Inhibition
Class-level inference
Mechanism-based inhibitor
Distinct from 2'-F/2'-N₃ analogs
Chemical probe for radical chemistry studies
Kinetic parameters (Ki, kinact) not provided
Drug Metabolism Prodrug Stability Cancer Chemotherapy Enzymology

Poly(Ccl) Inhibits Reverse Transcriptase

The position of halogen substitution on the deoxycytidine scaffold dictates a compound's interaction with metabolic enzymes. 2-Chloro-2'-deoxycytidine, with its modification on the ribose sugar, is structurally distinct from 5-chlorodeoxycytidine, which is halogenated on the pyrimidine base. Enzyme kinetic data for 5-chlorodeoxycytidine show a high Km of 56 µM for mammalian deoxycytidine kinase, compared to a low Km of 2 µM for the natural substrate deoxycytidine [1]. This indicates that 5-chloro substitution drastically reduces affinity for dCK. While direct Km for 2-Chloro-2'-deoxycytidine is not available for direct comparison, the 2'-chloro modification is known to create a different enzyme interaction profile, impacting both activation and incorporation by DNA polymerases . This makes it a distinct tool from 5-halogenated analogs and the 2',2'-difluoro analog gemcitabine, which has its own unique activation and inhibition mechanisms.

RT Inhibition
Supporting evidence
Poly(Ccl) inhibits reverse transcriptase
Supports polynucleotide probe synthesis
Qualitative inhibition; quantitative data unavailable
Medicinal Chemistry Structure-Activity Relationship Nucleoside Analogs Chemical Biology

2-Chloro-2'-deoxycytidine Research Applications


Anaerobic Ribonucleotide Reductase Mechanism

2-Chloro-2'-deoxycytidine is specifically designed for incorporation into DNA during replication, where its altered 2'-structure induces chain termination or mutations. This property makes it an essential tool for studying the fidelity and processivity of various DNA polymerases, including those involved in viral replication and cancer cell proliferation . Unlike natural nucleotides or other analogs, its unique incorporation profile provides a means to precisely probe the active site and proofreading mechanisms of these enzymes.

Poly(Ccl) Synthesis for Reverse Transcriptase Studies

The compound's ability to induce specific types of DNA damage, such as replication stress and adduct formation, makes it a valuable tool for investigating cellular responses to genotoxic stress. Researchers utilize 2-Chloro-2'-deoxycytidine to study the activation of DNA damage checkpoints and the mechanisms of nucleotide excision repair, providing insights into cellular survival and adaptation pathways . Its distinct mechanism, based on 2'-modification, offers a different model for DNA damage compared to base-modifying agents.

2'-Modified Nucleoside Stability

Due to its class-level resistance to inactivation by 5'-nucleotidases, 2-Chloro-2'-deoxycytidine is a relevant tool for exploring the basis of drug resistance to nucleoside analogs [1]. This is particularly important in cancer cells, where altered DNA repair and metabolic enzyme expression can impact the efficacy of chemotherapy. Its distinct metabolic stability profile compared to purine analogs makes it a key compound for investigating strategies to overcome or circumvent resistance mediated by deaminase and nucleotidase pathways.

DNMT Inhibitor Probe for Epigenetics

As a cytidine analog, 2-Chloro-2'-deoxycytidine has a documented mechanism of inhibiting DNA methyltransferases (DNMTs) . This positions it as a research compound for studying epigenetic gene silencing and developing anti-metabolic therapies. Its specific 2'-chloro modification may offer a different inhibition profile or cellular uptake compared to other DNMT inhibitors like zebularine, making it a valuable tool for comparative epigenetic studies.

Application
Selection Property
Validation Focus
Anaerobic RNR enzyme mechanism studies
Mechanism-based inhibitor probe
Target engagement and radical chemistry
Polynucleotide probe synthesis
Monomer for poly(Ccl) construction
Reverse transcriptase inhibition screening
Nucleoside stability and reactivity research
Model compound for 2'-modification studies
Hydrolysis to arabinocytidine under basic conditions
Epigenetics DNMT inhibitor research
Cytidine analog scaffold
DNMT inhibition SAR and in-house potency validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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